6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, a chloro-methoxyphenyl group, and a pyrazolo[3,4-d]pyrimidin-4-amine core, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C24H26ClN7O |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H26ClN7O/c1-30-23-19(15-26-30)22(27-18-8-9-21(33-2)20(25)14-18)28-24(29-23)32-12-10-31(11-13-32)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,28,29) |
InChI Key |
WQLXALHCDICXME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds and subsequent coupling reactions. The synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzylpiperazine moiety: This can be achieved through nucleophilic substitution reactions.
Attachment of the chloro-methoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
6-(4-benzylpiperazin-1-yl)benzodioxanes: These compounds share the benzylpiperazine moiety but differ in the core structure.
2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-chloro-4-methylphenyl)-1H-benzimidazole-4-carboxylic acid: This compound has a similar benzylpiperazine group but a different core and functional groups.
The uniqueness of 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 878063-77-5, has the molecular formula and a molecular weight of 463.96 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry for its diverse biological activities.
This compound has been studied primarily for its potential as an antagonist at various dopamine receptor subtypes, particularly D(4) receptors. Research indicates that it may exhibit selective binding affinity, which can influence dopaminergic signaling pathways relevant to neurological disorders such as schizophrenia and Parkinson's disease .
Biological Activity
The biological activities of this compound can be summarized as follows:
- Dopaminergic Activity : The compound has shown high affinity for D(4) dopamine receptors, acting as an antagonist. This interaction can modulate dopamine-induced signaling, which is crucial in treating conditions like schizophrenia .
- Anti-inflammatory Properties : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have exhibited anti-inflammatory effects. These effects are often mediated through the inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are key players in inflammatory processes .
- Anticancer Potential : The structural motifs present in this compound suggest potential chemotherapeutic applications. Pyrazole derivatives have been linked to anticancer activities through mechanisms that may involve apoptosis induction and cell cycle arrest in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- A study on pyrazolo[3,4-d]pyrimidines indicated that modifications at the benzylpiperazine moiety could enhance selective receptor activity and reduce side effects associated with broader-spectrum dopaminergic agents .
- Another investigation reported that certain pyrazole derivatives exhibited significant COX-II inhibitory activity with IC50 values lower than standard anti-inflammatory drugs like Celecoxib. This suggests that similar modifications could enhance the therapeutic profile of 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against inflammatory conditions .
Comparative Table of Biological Activities
| Compound Name | Dopamine Receptor Affinity | COX Inhibition IC50 | Anticancer Activity |
|---|---|---|---|
| 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | High (D(4) antagonist) | Not specified | Potentially active |
| Celecoxib | Moderate | 0.78 μM (COX-II) | Not primarily studied |
| PYZ16 (related pyrazole derivative) | Not specified | 0.52 μM (COX-II) | Active |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how are substituents introduced at the N1 and C6 positions?
- Methodology :
- The core pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclization reactions. Substitution at N1 (e.g., methyl groups) is achieved using alkyl halides in acetonitrile under reflux conditions, followed by recrystallization .
- For C6 substitution (e.g., benzylpiperazinyl groups), coupling reactions with pre-functionalized amines or ketones are employed. For example, reacting with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones in dichloromethane or benzene with catalysts like cesium carbonate .
Q. How is the 3-chloro-4-methoxyphenyl group introduced at the N4 position, and what reaction conditions optimize yield?
- Methodology :
- Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) is used to attach aryl groups. For example, coupling 4-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine with 3-chloro-4-methoxyaniline in the presence of Pd catalysts (e.g., Pd(OAc)) and ligands (XPhos) in toluene at 80–100°C .
- Solvent choice (e.g., DMSO or DMF) and base (e.g., KCO) influence reaction efficiency. Yields are typically 40–70% after column chromatography .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Analytical Workflow :
- H/C NMR : Identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; benzylpiperazinyl protons as multiplet δ 2.5–3.5 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., calculated for CHClNO: 488.18 g/mol).
- IR Spectroscopy : Detect functional groups (e.g., NH stretches at 3300–3400 cm; C=O/C=N at 1600–1700 cm) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-benzylpiperazinyl group influence binding affinity in kinase inhibition assays?
- SAR Insights :
- The benzylpiperazine moiety enhances solubility and modulates kinase selectivity. Piperazine derivatives with electron-withdrawing groups (e.g., chloro) show improved binding to ATP pockets in kinases like JAK2 or Aurora A .
- Competitive binding assays (e.g., fluorescence polarization) and docking studies (using PDB structures) reveal that bulky substituents reduce off-target effects .
Q. What strategies resolve discrepancies in biological activity data across different assay systems (e.g., cell-free vs. cellular assays)?
- Troubleshooting :
- Cell permeability : Use LC-MS to quantify intracellular concentrations; compare with IC values from enzymatic assays. Poor correlation may indicate efflux pump activity (e.g., P-gp inhibition with verapamil) .
- Metabolic stability : Assess compound stability in hepatocyte microsomes. If rapid degradation occurs, modify metabolically labile sites (e.g., methoxy groups) .
Q. How can reaction conditions for the pyrazolo[3,4-d]pyrimidine core be optimized to suppress byproducts like regioisomers or dimerization?
- Optimization Steps :
- Temperature control : Lowering reaction temperature (e.g., 0–25°C) during cyclization reduces dimerization .
- Catalyst screening : Use Cu(I)Br or Pd/C to enhance regioselectivity. For example, Cu(I)-catalyzed reactions improve yields of N1-methyl derivatives by 20–30% .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor monomeric product formation over dimeric byproducts .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target <5), aqueous solubility, and CYP450 inhibition. For this compound, predicted logP = 3.8 aligns with moderate blood-brain barrier penetration .
- MD Simulations : Assess binding mode stability in kinase targets (e.g., 100 ns simulations in GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable docking .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the anti-inflammatory vs. cytotoxic activity of pyrazolo[3,4-d]pyrimidine derivatives?
- Resolution Framework :
- Dose-dependence : Cytotoxicity at high concentrations (e.g., IC <1 μM) may mask anti-inflammatory effects observed at lower doses (IC 10–50 μM) .
- Assay specificity : Confirm target engagement using kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish off-target cytotoxicity .
Methodological Tables
| Parameter | Optimal Conditions | References |
|---|---|---|
| N1-Methylation Yield | 65–75% (CHI, CsCO, MeCN) | |
| C6-Benzylpiperazine Coupling | 60°C, 12 h (DCM, EtN) | |
| HPLC Purity (Final Compound) | >95% (C18 column, MeOH:HO = 70:30) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
